N-[2-(pyrrolidin-1-yl)ethyl]aniline
Description
Historical Context and Evolution of Anilines and Pyrrolidine (B122466) Derivatives in Synthetic Chemistry
The study of aniline (B41778) and its derivatives has been a cornerstone of modern organic and industrial chemistry for over a century. researchgate.net Aniline itself, first isolated in 1826, became the foundation for the synthetic dye industry and continues to be a crucial intermediate in the manufacturing of polymers, pharmaceuticals, and rubber. researchgate.netresearchgate.net The development of methods to synthesize substituted anilines has been a major focus of research, with recent advancements exploring more sustainable and efficient routes, such as making them from dinitrogen in the air. acs.org The versatility of the aniline scaffold lies in the reactivity of the aromatic ring and the amino group, allowing for a wide array of chemical transformations. researchgate.net
Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. nih.gov It is a core component of the natural amino acid proline and is present in numerous natural alkaloids like nicotine (B1678760) and hygrine. wikipedia.org The interest in pyrrolidine derivatives surged in the latter half of the 20th century with the discovery of their potential as therapeutic agents. pharmablock.comacs.org The pyrrolidine moiety can enhance a drug's potency, selectivity, and pharmacokinetic properties, such as aqueous solubility. nih.govpharmablock.com Its non-planar, sp3-hybridized structure provides three-dimensional diversity, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov The synthesis of stereochemically defined pyrrolidine derivatives remains an active area of research, often starting from precursors like proline and 4-hydroxyproline. nih.gov
Structural Significance of the N-[2-(pyrrolidin-1-yl)ethyl]aniline Scaffold
The this compound scaffold combines the key features of both anilines and pyrrolidines. The structure consists of a phenyl group attached to a secondary amine, which is in turn connected via an ethyl linker to the nitrogen atom of a pyrrolidine ring. This arrangement has several important structural implications:
Hybrid Functionality : The molecule possesses both an aromatic amine (aniline) and a tertiary aliphatic amine (the pyrrolidine nitrogen). The aniline portion provides a site for electrophilic aromatic substitution and reactions typical of aromatic amines, while the pyrrolidine nitrogen is a basic center.
Conformational Flexibility : The ethyl linker between the two nitrogen atoms allows for considerable rotational freedom. This flexibility enables the molecule to adopt various conformations, which can be critical for binding to biological targets or for self-assembly in materials science applications.
Hydrogen Bonding : The secondary amine group (NH) between the phenyl ring and the ethyl linker can act as a hydrogen bond donor. researchgate.net The pyrrolidine nitrogen can act as a hydrogen bond acceptor. pharmablock.com This dual capability for hydrogen bonding can influence the compound's physical properties and its interactions with other molecules.
Pharmacophoric Potential : The combination of an aromatic ring and a basic nitrogen center is a common feature in many biologically active compounds. The pyrrolidine ring can further enhance solubility and fine-tune the steric and electronic properties of the molecule. nih.govpharmablock.com
The following table outlines some of the predicted physicochemical properties of this compound, which are derived from its structure.
| Property | Predicted Value | Unit |
| Molecular Formula | C12H18N2 | |
| Monoisotopic Mass | 190.147 | Da |
| XlogP | 2.4 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 4 | |
| Polar Surface Area | 15.27 | Ų |
| pKa (Strongest Basic) | 9.99 |
Data sourced from PubChem.
Current Research Landscape and Academic Gaps Pertaining to this compound
While this compound itself is not the subject of extensive dedicated research, its structural motifs are found in a variety of more complex molecules that are actively being investigated. For instance, derivatives containing the 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (B3023545) core are studied as intermediates for pharmaceuticals. pharmaffiliates.com Similarly, other N-substituted anilines and complex pyrrolidine derivatives are continuously being explored for applications ranging from anticancer agents to chemical sensors. acs.orgrsc.org
The primary academic gap is the lack of fundamental research and characterization of this compound as a standalone compound. There is a scarcity of published data on its synthesis, reactivity, and potential applications. Research on this specific molecule could fill this gap and potentially serve as a foundational study for the development of new derivatives with interesting properties. The existing research on related compounds suggests that potential areas of investigation for this compound could include:
Catalysis : As a ligand for transition metals in catalysis.
Medicinal Chemistry : As a scaffold for the synthesis of new bioactive compounds.
Materials Science : As a monomer or building block for functional polymers.
The table below summarizes research on compounds with related structural features, highlighting the potential areas where this compound could be relevant.
| Research Area | Related Compound Class | Investigated Application |
| Medicinal Chemistry | Pyrrolidine-2,5-dione derivatives | Anticonvulsant properties nih.gov |
| Medicinal Chemistry | 5-Oxopyrrolidine-3-carboxamide derivatives | Anti-HIV-1 agents acs.org |
| Materials Science | Polyaniline derivatives | Chemical sensors for moisture and ammonia (B1221849) rsc.org |
| Synthetic Chemistry | N,N-disubstituted anilines | Intermediates for anticancer agents acs.org |
Overview of Advanced Methodological Approaches in Studying this compound
The study of a compound like this compound would involve a range of advanced methodological approaches for its synthesis and characterization.
Synthesis : The synthesis of this compound could likely be achieved through several established synthetic routes. One common approach would be the nucleophilic substitution reaction between aniline and a 2-haloethylpyrrolidine derivative. Another potential method is reductive amination, involving the reaction of aniline with a pyrrolidine-containing aldehyde or ketone, followed by reduction of the resulting imine or enamine. Modern synthetic methods often focus on metal-free conditions or the use of efficient catalysts to improve yields and reduce environmental impact. acs.org
Structural Elucidation and Characterization : Once synthesized, the structure and purity of the compound would be confirmed using a suite of analytical techniques:
Mass Spectrometry (MS) : This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. ambeed.com High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
Infrared (IR) Spectroscopy : IR spectroscopy would identify the presence of key functional groups, such as the N-H bond in the secondary amine and the C-N bonds, as well as the characteristic absorptions of the aromatic ring. rsc.org
X-ray Crystallography : If a suitable single crystal of the compound or a derivative can be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. nih.gov
Computational Chemistry : In addition to experimental methods, computational approaches can provide valuable insights. Density Functional Theory (DFT) calculations, for example, can be used to predict the molecule's geometry, electronic properties, and spectroscopic data, which can then be compared with experimental results.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-6-12(7-3-1)13-8-11-14-9-4-5-10-14/h1-3,6-7,13H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMAMCOSWQCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2 Pyrrolidin 1 Yl Ethyl Aniline and Its Analogues
Strategic Approaches to Amine Alkylation and Arylation in N-[2-(pyrrolidin-1-yl)ethyl]aniline Synthesis
The formation of the C-N bond in this compound can be achieved through two primary disconnection approaches: N-alkylation of aniline (B41778) with a suitable 2-(pyrrolidin-1-yl)ethyl electrophile, or N-arylation of 1-(2-aminoethyl)pyrrolidine with a phenyl electrophile. Both strategies rely on nucleophilic substitution reactions, and their success is highly dependent on the optimization of reaction parameters and the choice of catalytic systems.
Optimization of Reaction Conditions and Reagent Selection
The direct N-alkylation of amines with alkyl halides can be challenging to control, often leading to multiple alkylations. masterorganicchemistry.com However, careful selection of reagents and reaction conditions can favor the desired mono-alkylation product. For the synthesis of this compound, this would involve reacting aniline with a reagent like 1-(2-chloroethyl)pyrrolidine.
Key parameters for optimization include:
Base: The choice of base is critical for deprotonating the aniline nitrogen, thereby increasing its nucleophilicity. Both inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and organic bases such as triethylamine (Et₃N) can be employed. The strength and solubility of the base can significantly impact reaction rates and yields. researchgate.net
Solvent: The solvent can influence the solubility of reactants and the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and dimethyl sulfoxide (DMSO) are commonly used for N-alkylation reactions. researchgate.netacs.org
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 70-110 °C) to drive the reaction to completion. researchgate.netacs.org Zeolite catalysts have been shown to facilitate the N-alkylation of aniline, with selectivity for N-alkylation occurring at lower temperatures (250-350 °C) compared to C-alkylation, which is favored at higher temperatures. google.com
Reactant Ratio: Maintaining a high ratio of aniline to the alkylating agent can suppress the formation of di- and tri-alkylated byproducts. google.com
Table 1: Optimization Parameters for N-Alkylation of Anilines
| Parameter | Common Selections | Rationale |
|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, Et₃N, tBuOK | Deprotonates the amine to enhance nucleophilicity. researchgate.netnih.gov |
| Solvent | DMF, DMSO, CH₃CN, Toluene | Solubilizes reactants and influences reaction kinetics. researchgate.netnih.gov |
| Temperature | 25 - 140 °C | Provides activation energy; higher temperatures can lead to side reactions. nih.govresearchgate.net |
| Catalyst | None, Zeolites, Ru/Ir complexes | Lowers activation energy and can improve selectivity. google.comresearchgate.net |
Exploration of Catalytic Systems in N-Alkylation and N-Arylation (e.g., Palladium-Catalyzed C–N Cross-Coupling)
Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective C-N bond formation.
N-Alkylation via Borrowing Hydrogen: Ruthenium and Iridium-based catalysts have been developed for the N-alkylation of anilines with alcohols using the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net This atom-economical process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine, followed by reduction of the imine by the captured hydrogen. A commercially available Ruthenium complex has been shown to effectively catalyze the selective N-alkylation of various aromatic primary amines with primary alcohols under mild conditions. nih.gov
N-Arylation via Buchwald-Hartwig Amination: The Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction is a powerful and versatile method for forming C(aryl)-N bonds. researchgate.netsemanticscholar.orgnih.govacs.org This reaction is particularly useful for the synthesis of this compound by coupling 1-(2-aminoethyl)pyrrolidine with an aryl halide (e.g., bromobenzene or chlorobenzene). The key to the success of this reaction has been the development of sophisticated biaryl phosphine ligands that facilitate the catalytic cycle. acs.orgmit.edu The main challenge in the N-arylation of primary alkylamines is preventing the formation of undesired tertiary aniline byproducts from a competing diarylation reaction. acs.org Judicious choice of the supporting ligand is crucial for achieving high selectivity for the desired monoarylation product. acs.org
Table 2: Catalytic Systems for C-N Bond Formation
| Reaction Type | Catalyst System | Ligand Example | Key Features |
|---|---|---|---|
| N-Alkylation | Ruthenium (Ru) or Iridium (Ir) Complexes | DPPF, AMPY | Utilizes alcohols as alkylating agents; high atom economy. nih.gov |
| N-Arylation | Palladium (Pd) Precatalyst | Biaryl Phosphines (e.g., t-BuBrettPhos) | Highly versatile for various amines and aryl halides; mild conditions. acs.orgmit.edu |
| N-Arylation | Copper (Cu) Salts (e.g., CuF₂) | N¹,N²-di([1,1′-biphenyl]-2-yl)benzene-1,2-diamine | Chan-Lam coupling using aryl boronic acids. nih.gov |
Reductive Amination Protocols for Constructing the this compound Framework
Reductive amination is one of the most important and widely used methods for synthesizing amines. scienceinfo.comacs.org It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. scienceinfo.comwikipedia.org This one-pot procedure is highly efficient and avoids the issues of over-alkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.comscienceinfo.com For this compound, this could involve the reaction of aniline with 2-(pyrrolidin-1-yl)acetaldehyde or phenylacetaldehyde with 1-(2-aminoethyl)pyrrolidine.
Development of Efficient Reducing Agent Systems
The choice of reducing agent is critical in direct reductive amination, as it must selectively reduce the imine intermediate in the presence of the starting carbonyl compound. acs.org
Commonly used reducing agents include:
Sodium Borohydride (NaBH₄): A versatile and common reducing agent, though it can also reduce the starting aldehyde or ketone. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): A popular choice due to its selectivity for reducing iminium ions over carbonyl groups, especially under mildly acidic conditions which favor imine formation. masterorganicchemistry.comwikipedia.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A mild, selective, and highly effective reagent for reductive amination of a wide range of aldehydes and ketones. organic-chemistry.orgacs.org It is particularly useful because it is less toxic than cyanoborohydride reagents and tolerant of many functional groups. masterorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) is another effective method, often considered a green alternative to hydride reagents. wikipedia.org
Table 3: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics |
|---|---|---|
| Sodium Borohydride | NaBH₄ | General purpose, can reduce carbonyls. masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines/iminium ions over carbonyls. masterorganicchemistry.comwikipedia.org |
| Sodium Triacetoxyborohydride | STAB | Mild, selective, non-toxic byproducts. organic-chemistry.orgacs.org |
| Catalytic Hydrogenation | H₂/Pd/C | "Green" option, high atom economy. wikipedia.org |
Mechanistic Investigations of Reductive Amination Pathways
The mechanism of reductive amination proceeds in two main stages:
Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. wikipedia.org Under neutral or weakly acidic conditions, this intermediate undergoes dehydration to form an imine. wikipedia.org Protonation of the imine generates a more electrophilic iminium ion, which is the species that is ultimately reduced. scienceinfo.com
Reduction: A hydride reducing agent (or catalytic hydrogenation) delivers a hydride to the electrophilic carbon of the iminium ion, forming the final amine product. scienceinfo.com
Computational studies using Density Functional Theory (DFT) have provided deeper insights into the reaction mechanism. For instance, studies on reactions catalyzed by boron trifluoride (BF₃) complexes with formic acid as the reductant have shown that the rate-determining step is the hydride transfer from a formate anion to the protonated imine. rsc.org Such mechanistic investigations are crucial for the rational design of more efficient catalysts and reaction conditions. acs.orgrsc.org
Modern and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis as it often leads to dramatically reduced reaction times, higher yields, and cleaner product formation compared to conventional heating. nih.govnih.govchim.it This technique can be applied to N-alkylation and reductive amination reactions, providing a more energy-efficient pathway. nih.govyoutube.com The rapid heating is due to the interaction of the microwave radiation with polar molecules in the reaction mixture. youtube.com
Continuous Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including enhanced safety, better process control, improved mass and heat transfer, and easier scalability. acs.orgthieme-connect.com Continuous-flow methods have been successfully developed for the chemoselective synthesis of amines. acs.orgthieme-connect.com For instance, heterogeneous catalytic reductive aminations have been demonstrated in aqueous micellar media using an oscillatory plug flow reactor, which simplifies the process and utilizes water as a green solvent. rsc.org
Use of Greener Solvents and Catalysts: A major goal of green chemistry is to replace hazardous organic solvents with more environmentally benign alternatives like water or to perform reactions under solvent-free conditions. rsc.orgresearchgate.net Additionally, there is a drive to replace catalysts based on precious or toxic metals with more abundant and less harmful alternatives, such as iron. chemistryviews.org Iron(II) sulfate, an environmentally benign salt, has been used to catalyze the synthesis of N-methylanilines from arenes. chemistryviews.org
Table 4: Green Chemistry Approaches in Amine Synthesis
| Approach | Description | Advantages |
|---|---|---|
| Microwave Synthesis | Use of microwave irradiation for heating. | Rapid reactions, higher yields, energy efficiency. nih.govchim.ityoutube.com |
| Flow Chemistry | Reactions performed in continuous flow systems. | Enhanced safety, scalability, process control. acs.orgthieme-connect.com |
| Aqueous Micellar Catalysis | Reactions conducted in water using surfactants. | Reduces use of volatile organic solvents. rsc.org |
| Benign Catalysts | Use of earth-abundant metals like Iron. | Lower cost and reduced environmental impact. chemistryviews.org |
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com The application of microwave irradiation in the synthesis of this compound and its analogues leverages the efficient heating of polar molecules through dipolar polarization and ionic conduction mechanisms. This rapid, localized heating can overcome activation energy barriers more effectively than conductive heating, minimizing the formation of side products. nih.gov
In a typical synthesis, the N-alkylation of aniline with an appropriate electrophile, such as 1-(2-chloroethyl)pyrrolidine, can be significantly expedited under microwave conditions. While conventional methods might require several hours of reflux, microwave-assisted protocols can often achieve completion in a matter of minutes. mdpi.com For instance, the direct amidation of carboxylic acids with anilines, a related C-N bond-forming reaction, demonstrates a significant rate enhancement under microwave irradiation, a principle directly applicable to the N-alkylation required for the target molecule. mdpi.com
The choice of solvent and base is crucial for optimizing MAOS protocols. High-boiling point, polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are often employed due to their ability to efficiently absorb microwave energy. mdpi.com The use of inorganic bases such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) is common. mdpi.com
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Representative N-Alkylation Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 6 - 24 hours | 5 - 30 minutes |
| Temperature | Reflux (e.g., >100 °C) | 75 - 150 °C |
| Yield | Moderate to Good | Good to Excellent |
| By-product Formation | Often significant | Minimized |
| Energy Consumption | High | Low |
Data is generalized from typical N-alkylation and amidation reactions found in the literature to illustrate the advantages of MAOS. mdpi.commdpi.com
Ultrasound-Assisted Synthesis (UAOS) and Mechanosynthesis Techniques
Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic waves to induce chemical reactions. The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhanced mass transfer. nih.goveurekaselect.com
For the synthesis of this compound, sonication can promote the reaction between aniline and the alkylating agent by disrupting intermolecular forces and increasing the effective surface area of reactants, particularly if solid-phase reagents or catalysts are used. sci-hub.se UAOS is known to be particularly effective for heterocyclic synthesis, often resulting in excellent yields and significantly shorter reaction times under mild, catalyst-free conditions in environmentally benign solvents like water. nih.gov The synthesis of various N-heterocycles has been shown to be more efficient under ultrasonic irradiation compared to conventional methods. eurekaselect.com
Mechanosynthesis, another green chemistry technique, involves conducting reactions in the solid state by grinding reactants together, often in a ball mill. This solvent-free approach minimizes waste and can lead to the formation of products that are difficult to obtain from solution-phase chemistry. The synthesis of imines from anilines, for example, has been successfully achieved using a grinding approach, highlighting the potential of mechanochemistry for the C-N bond formation in the target molecule.
Table 2: Efficacy of Ultrasound-Assisted Synthesis in a Related Heterocyclic Synthesis
| Method | Reaction Time | Yield (%) | Conditions |
| Conventional Stirring | 5 - 20 hours | 30% - 55% | Room Temperature |
| Ultrasonic Irradiation | 30 - 90 minutes | 65% - 88% | Room Temperature |
This table illustrates the typical improvements seen in reactions amenable to ultrasound, based on data for the synthesis of functionalized arylacetylenes. researchgate.net
Solvent-Free and Sustainable Reaction Media Utilization
The reduction or elimination of volatile organic solvents (VOCs) is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste, eliminating toxic emissions, and simplifying product purification. For the synthesis of this compound, a solvent-free approach could involve heating a mixture of aniline and 1-(2-chloroethyl)pyrrolidine hydrochloride with a solid base, such as potassium carbonate.
Recent studies have demonstrated the feasibility of catalyst- and solvent-free synthesis for N-alkylanilines and related compounds. chemistryviews.orgresearchgate.net For example, the synthesis of 2-anilino nicotinic acid derivatives has been achieved in excellent yields by simply heating 2-chloronicotinic acid with various anilines at 120 °C without any catalyst or solvent. nih.gov This methodology is highly relevant and suggests that a similar direct reaction for this compound is plausible. Such reactions can also be performed using one of the liquid reactants in excess to serve as the reaction medium, further simplifying the process.
Table 3: Comparison of Solvent-Based vs. Solvent-Free N-Alkylation of an Aniline Derivative
| Reaction Type | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional | DMF / Xylene | Copper / Palladium | 100-150 | 12-24 h | Moderate |
| Solvent-Free | None | None | 120 | 15-120 min | Good to Excellent |
Data compiled from general procedures for Ullman-type reactions and modern solvent-free alternatives. nih.gov
Synthesis of Structural Analogues and Functionalized Derivatives of this compound
The versatility of the this compound scaffold allows for extensive structural modification to tune its physicochemical and biological properties. frontiersin.org Synthetic strategies can be broadly categorized by modifications to the N-substituted aniline moiety or the pyrrolidine (B122466) ring.
Design and Synthesis of N-Substituted Aniline Derivatives
Modification of the aniline ring is a straightforward approach to creating a library of analogues. This is typically achieved by starting with a range of commercially available substituted anilines and performing the N-alkylation with a suitable 2-(pyrrolidin-1-yl)ethyl synthon, such as 1-(2-chloroethyl)pyrrolidine or 1-(2-bromoethyl)pyrrolidine. This approach allows for the introduction of a wide variety of functional groups at the ortho-, meta-, and para-positions of the phenyl ring.
The electronic nature of the substituents—whether electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -NO₂, -CF₃)—can significantly influence the molecule's properties, including its basicity, lipophilicity, and metabolic stability. The synthesis of such derivatives generally follows standard N-alkylation protocols, which can be enhanced by the advanced methodologies described previously (MAOS, UAOS, etc.). For example, new pyrrolidine derivatives have been synthesized by condensing a pyrrolidine-containing acetamide with various substituted anilines. nih.gov
Table 5: Examples of N-Substituted Aniline Precursors and Potential Properties of Analogues
| Aniline Precursor | Substituent | Expected Effect on Analogue Properties |
| 4-Fluoroaniline | -F (para) | Increased lipophilicity, potential for altered metabolic stability and binding interactions. |
| 4-Methoxyaniline (p-Anisidine) | -OCH₃ (para) | Increased electron density on the ring, potential for hydrogen bond acceptance. |
| 4-Nitroaniline | -NO₂ (para) | Decreased basicity of the aniline nitrogen, strong electron-withdrawing effects. |
| 3-Trifluoromethylaniline | -CF₃ (meta) | Increased lipophilicity and metabolic stability. |
Pyrrolidine Ring Modification Strategies
The pyrrolidine ring offers numerous opportunities for structural diversification, which is crucial as this part of the molecule is often key for biological interactions. nih.gov Modification strategies can involve either building the molecule from an already functionalized pyrrolidine or modifying the pyrrolidine ring post-synthesis.
Synthesis from Chiral or Functionalized Precursors: A common strategy is to start with optically active pyrrolidine derivatives derived from the chiral pool, such as (S)-proline or (4R)-hydroxy-L-proline. mdpi.com These precursors can be converted into functionalized 1-(2-haloethyl)pyrrolidines or related synthons, which are then used to alkylate aniline. This approach allows for the introduction of stereocenters and functional groups like hydroxyls, which can serve as handles for further derivatization.
1,3-Dipolar Cycloaddition: A powerful method for constructing substituted pyrrolidine rings is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene (dipolarophile). nih.gov By choosing appropriately substituted precursors, a wide array of functionalized pyrrolidines can be synthesized, which can then be elaborated to form the desired ethylaniline side chain.
Ring-Opening/Ring-Closing Metathesis: More complex modifications can involve ring-rearrangement strategies. For instance, pyrrolidino[3,4-c]pyrrolidine systems can be rearranged to pyrrolidino[3,4-b]pyrrolidines via a base-promoted ring-opening/ring-closing sequence, demonstrating that the core heterocyclic structure can be manipulated to create isomeric scaffolds. thieme-connect.com
Table 6: Strategies for Pyrrolidine Ring Modification
| Strategy | Precursor Example | Resulting Analogue Feature |
| Use of Chiral Precursors | (4R)-Hydroxy-L-proline | Introduction of a hydroxyl group and a defined stereocenter on the pyrrolidine ring. |
| 1,3-Dipolar Cycloaddition | Azomethine ylide + Substituted Alkene | Highly substituted pyrrolidine ring with control over stereochemistry. |
| Functionalization of Pyrrolidinones | N-Arylpyrrolidine derivative | Oxidation to form cyclic amides or further alkylation at the α-position. researchgate.net |
High Resolution Spectroscopic and Crystallographic Characterization of N 2 Pyrrolidin 1 Yl Ethyl Aniline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution and the solid state. For a molecule like N-[2-(pyrrolidin-1-yl)ethyl]aniline, a combination of one-dimensional and multi-dimensional techniques provides a complete picture of its atomic connectivity and spatial arrangement.
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond correlations between nuclei.
COrrelation SpectroscopY (COSY): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu In the spectrum of this compound, cross-peaks would confirm the connectivity within the ethyl chain and the pyrrolidine (B122466) ring. Specifically, correlations would be expected between the adjacent methylene (B1212753) protons of the pyrrolidine ring and between the two methylene groups of the ethyl linker.
Heteronuclear Single Quantum Correlation (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C connectivity information. sdsu.edu This technique is invaluable for assigning the carbon signals in the spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak, allowing for the unambiguous assignment of the carbon atoms in the aniline (B41778) ring, the ethyl chain, and the pyrrolidine ring.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H ↔ ¹H | - Between adjacent CH₂ groups of the ethyl linker.- Between adjacent CH₂ groups within the pyrrolidine ring. | Confirms proton-proton coupling networks within structural fragments. |
| HSQC | ¹H ↔ ¹³C (¹J) | - Each proton signal correlated to its directly bonded carbon. | Assigns specific carbon resonances. |
| HMBC | ¹H ↔ ¹³C (²⁻³J) | - Aniline aromatic protons to ethyl chain carbons.- Ethyl chain protons to pyrrolidine ring carbons.- Ethyl chain protons to the aniline C-N carbon. | Establishes connectivity between the aniline, ethyl, and pyrrolidine fragments. |
Solid-State NMR Spectroscopy (e.g., ¹⁵N CP/MAS NMR) for Conformational Insights
Solid-state NMR (SSNMR) spectroscopy provides information about the structure and dynamics of molecules in their solid form, offering insights that are complementary to solution-state NMR and X-ray crystallography. researchgate.netresearchgate.net The combination of cross-polarization (CP) and magic-angle spinning (MAS) significantly enhances the resolution and sensitivity of spectra for solid samples. researchgate.net
For this compound, ¹⁵N CP/MAS NMR would be particularly informative. This technique can be used to study the local environment of the two distinct nitrogen atoms—the secondary amine of the aniline group and the tertiary amine of the pyrrolidine ring. researchgate.net The ¹⁵N chemical shifts are highly sensitive to the electronic environment and conformation, allowing for the differentiation of these two nitrogen sites. Furthermore, if the compound crystallizes with multiple molecules in the asymmetric unit or exists in different polymorphic forms, SSNMR can often resolve distinct signals for the crystallographically inequivalent nitrogen atoms, providing valuable data on conformational differences in the solid state. researchgate.net Studies on other nitrogen-containing compounds have demonstrated the power of ¹⁵N CP/MAS NMR in tracking chemical changes and characterizing bonding environments. researchgate.netresearchgate.netusgs.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the elemental composition of a molecule by measuring its mass with a very high degree of accuracy. For this compound, the molecular formula is C₁₂H₁₈N₂. uni.lulookchem.com HRMS can verify this formula by providing an experimental mass measurement that is typically within 5 parts per million (ppm) of the theoretical exact mass. This precise measurement effectively rules out other possible elemental compositions that might have the same nominal mass, providing definitive confirmation of the molecular formula.
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | uni.lulookchem.com |
| Monoisotopic Mass (Calculated) | 190.14700 u | uni.lu |
| Predicted [M+H]⁺ Adduct | 191.15428 m/z | uni.lu |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent parts. nih.govnih.gov
For this compound, the fragmentation pathways in positive-ion mode would likely be dominated by cleavages at the bonds adjacent to the nitrogen atoms, which are favorable sites for charge localization. mdpi.comnih.gov A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 191.15) would involve:
α-Cleavage: The most characteristic fragmentation for amines involves cleavage of the C-C bond alpha to the nitrogen. For the pyrrolidine ring, this can lead to the formation of a highly stable iminium ion. Cleavage of the bond between the two ethyl carbons would be a dominant pathway, yielding a fragment corresponding to the pyrrolidinylmethyl iminium ion.
Cleavage of the Ethyl Linker: Scission of the N-C bond of the ethyl chain can occur, leading to fragments representing the aniline portion or the pyrrolidine portion of the molecule.
Analysis of similar structures, such as ketamine analogues and other cathinone (B1664624) derivatives, shows that α-cleavage and losses of small neutral molecules are common and characteristic fragmentation pathways. mdpi.comnih.govresearchgate.net
Table 3: Plausible MS/MS Fragmentation Ions for Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Formula | Proposed Structure/Origin |
| 191.15 | 114.12 | C₆H₁₄N₂ | Loss of aniline (C₆H₅) |
| 191.15 | 93.06 | C₆H₇N | Aniline fragment |
| 191.15 | 84.08 | C₅H₁₀N | Pyrrolidinylmethyl iminium ion via cleavage of ethyl linker |
| 191.15 | 71.07 | C₄H₉N | Pyrrolidine ring fragment |
X-ray Diffraction Studies for Single-Crystal Molecular Structure and Conformational Analysis
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of structurally similar compounds for which crystallographic data are available can provide significant insight into its expected solid-state structure. pku.edu.cnnih.gov
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of this compound would be defined by several key parameters. Data from analogous structures, such as N-(2-(2-pyridyl)-ethyl)aniline, can serve as a reliable reference. pku.edu.cn
Bond Lengths: The C-N bond length of the aniline nitrogen to the aromatic ring is expected to be around 1.43 Å. nist.gov The C-N bonds within the saturated pyrrolidine ring and connecting to the ethyl chain would be typical single bond lengths. The C-C bonds in the phenyl ring will exhibit aromatic character with lengths of approximately 1.39 Å. nist.gov
Bond Angles: The geometry around the sp³-hybridized carbons of the ethyl and pyrrolidine groups would be tetrahedral, with angles close to 109.5°. The angles within the planar aniline ring would be approximately 120°. The C-N-C bond angle of the aniline nitrogen would be influenced by its hybridization and any hydrogen bonding interactions.
Torsion Angles: The conformation of the flexible ethyl linker is described by the torsion angles. These angles dictate the spatial relationship between the aniline ring and the pyrrolidine ring. In the crystal structure of the related N-(2-(2-pyridyl)-ethyl)aniline, the torsion angles of the ethyl chain show significant differences depending on whether the ligand is free or coordinated to a metal, highlighting its conformational flexibility. pku.edu.cn Similar flexibility would be expected for this compound.
Table 4: Representative Bond Lengths and Angles Based on Analogous Structures
| Parameter | Description | Expected Value | Reference Compound |
| Bond Length (Å) | Aniline C-N | ~1.431 Å | Aniline nist.gov |
| Aromatic C-C | ~1.392 Å | Aniline nist.gov | |
| Pyrrolidine C-N | ~1.46 - 1.48 Å | N/A (General Value) | |
| Bond Angle (°) | Aniline C-N-H | ~114.9° | Aniline nist.gov |
| Pyrrolidine C-N-C | ~109 - 112° | N/A (General Value) | |
| Torsion Angle (°) | C(aryl)-C(ethyl)-C(ethyl)-N(pyrrolidine) | Variable | N-(2-(2-pyridyl)-ethyl)aniline pku.edu.cn |
Analysis of Intermolecular Interactions and Crystal Packing
While a specific crystal structure for this compound is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD) cam.ac.ukcam.ac.uk, an analysis of its constituent functional groups—an aniline moiety and a pyrrolidine ring—allows for a detailed prediction of the intermolecular forces that would govern its crystal packing. The primary interactions expected are van der Waals forces, potential hydrogen bonds, and C-H···π interactions.
The aniline portion of the molecule contains a secondary amine with an N-H group that can act as a hydrogen bond donor. The nitrogen atom of this amine, as well as the tertiary nitrogen of the pyrrolidine ring, can act as hydrogen bond acceptors. This could lead to the formation of N-H···N hydrogen bonds, a common feature in the crystal structures of related aniline derivatives. Studies on aniline and its aggregates have shown that intermolecular hydrogen bonding plays a significant role in their liquid and solid-state structures researchgate.net.
Furthermore, the aromatic phenyl ring is a key site for non-covalent interactions. C-H···π interactions, where the C-H bonds of the ethyl chain or the pyrrolidine ring interact with the π-system of the phenyl group of an adjacent molecule, are likely to be a significant stabilizing force in the crystal lattice. The packing of similar molecules, such as N-benzylideneanilines, is often stabilized by a network of weak C-H···F and other non-covalent interactions acs.org. In the absence of strong hydrogen bond donors in some substituted anilines, these weaker interactions become dominant in directing the supramolecular assembly acs.org. The flat, planar nature of the phenyl group could also allow for π-π stacking interactions between parallel aromatic rings of neighboring molecules, further contributing to the stability of the crystal packing.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Assessment
The key vibrational modes for this compound would include:
N-H Stretching: The secondary amine (N-H) group of the aniline moiety is expected to show a characteristic stretching vibration in the range of 3300-3500 cm⁻¹. In related heterocyclic compounds, N-H stretching vibrations are typically observed in this region researchgate.net.
C-H Stretching: The molecule contains both aromatic C-H bonds on the phenyl ring and aliphatic C-H bonds in the ethyl bridge and pyrrolidine ring. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. These are often characteristic of the substitution pattern on the ring.
C-N Stretching: The stretching vibrations of the C-N bonds are also anticipated. The aryl C-N stretch of the aniline group and the aliphatic C-N stretches of the pyrrolidine and ethylamine (B1201723) moieties will have distinct frequencies, typically in the 1250-1360 cm⁻¹ region for aromatic amines and 1020-1250 cm⁻¹ for aliphatic amines.
Ring Vibrations: The pyrrolidine ring will have its own characteristic vibrational modes, including ring breathing and deformation modes.
The complementarity of IR and Raman spectroscopy is crucial; vibrations that are strong in Raman may be weak in IR, and vice-versa acs.org. For instance, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comparative Data from Related Compounds (cm⁻¹) |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Aniline: ~3430, 3350 nist.gov; N-Ethylaniline: ~3420 nih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | Aniline: ~3030-3080 nist.gov |
| Aliphatic C-H Stretch | 2850 - 2960 | N-Ethylaniline: ~2870-2970 nih.gov; 1-Ethyl-2-pyrrolidinone: ~2870-2970 spectrabase.comchemicalbook.com |
| Aromatic C=C Stretch | 1450 - 1600 | Aniline: ~1620, 1600, 1500 nist.gov; N-Ethylaniline: ~1600, 1500 nih.gov |
| Aryl C-N Stretch | 1250 - 1360 | Aniline: ~1277 nist.gov; N-Ethylaniline: ~1315 nih.gov |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Insights
Electronic spectroscopy, specifically UV-Vis absorption and fluorescence emission, provides valuable information about the electronic transitions within a molecule. The primary chromophore in this compound is the aniline moiety.
The UV-Vis spectrum of aniline in a non-polar solvent typically displays two main absorption bands corresponding to π → π* transitions. The first, more intense band (the E2-band) is usually observed around 230-245 nm, and a second, less intense band with fine structure (the B-band) appears around 280-290 nm nist.gov. These transitions originate from the excitation of electrons from the π bonding orbitals of the benzene ring to the π* antibonding orbitals.
Substitution on the nitrogen atom of aniline with an alkyl group, as in N-ethylaniline, generally causes a red shift (bathochromic shift) in these absorption bands. For example, N-ethylaniline in isooctane (B107328) exhibits absorption maxima at approximately 245 nm and 294 nm nih.gov. This shift is due to the electron-donating effect of the alkyl group, which increases the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap.
For this compound, the electronic spectrum is expected to be very similar to that of N-ethylaniline. The N-[2-(pyrrolidin-1-yl)ethyl] group is an N-alkyl substituent, and its electronic influence on the aniline chromophore would be comparable to that of an ethyl group. Therefore, one would predict two primary π → π* absorption bands, likely red-shifted compared to aniline. A study on aniline and substituted anilines showed sharp UV absorption peaks between 340 and 355 nm, which were assigned to n-π* transitions of the neutral aniline and its derivatives researchgate.net. The presence of the tertiary amine in the pyrrolidine ring is not expected to significantly alter the main π → π* transitions of the aniline chromophore, as it is electronically isolated by the ethyl bridge.
| Compound | Absorption Maxima (λmax, nm) | Transition Type |
|---|---|---|
| Aniline | ~230, ~285 | π → π |
| N-Ethylaniline | ~245, ~294 nih.gov | π → π |
| This compound (Predicted) | ~245-250, ~295-300 | π → π* |
Emission spectroscopy (fluorescence) could also provide insights. However, aniline itself is known to have a very low fluorescence quantum yield. The emission properties would be highly dependent on the solvent environment and the specific conformation of the molecule.
Computational Chemistry and Theoretical Modeling of N 2 Pyrrolidin 1 Yl Ethyl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its stability and reactivity. For N-[2-(pyrrolidin-1-yl)ethyl]aniline, methods such as Density Functional Theory (DFT) are employed to provide a detailed picture of its electronic architecture.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the geometric optimization of molecules the size of this compound. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), a stable, low-energy conformation of the molecule can be determined. researchgate.netresearchgate.net In this optimized geometry, the aniline (B41778) ring is largely planar, while the pyrrolidine (B122466) ring adopts a non-planar, puckered conformation to alleviate steric strain. The ethyl bridge connecting these two moieties exhibits specific bond lengths and angles that represent a balance of electronic and steric effects.
Table 1: Illustrative Optimized Geometric Parameters for this compound based on DFT Calculations of Analogous Structures
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C-C (aniline ring) | ~1.39 Å |
| C-N (aniline) | ~1.38 Å | |
| N-C (ethyl) | ~1.46 Å | |
| C-C (ethyl) | ~1.54 Å | |
| C-N (pyrrolidine) | ~1.47 Å | |
| C-C (pyrrolidine) | ~1.53 Å | |
| Bond Angle | C-N-C (aniline) | ~120° |
| N-C-C (ethyl) | ~110° | |
| C-N-C (pyrrolidine) | ~109° | |
| Note: These values are representative and are based on DFT calculations of similar structural motifs found in the literature. |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap generally implies lower reactivity and greater kinetic stability. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atoms, which are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring. The presence of the electron-donating amino and pyrrolidinyl groups would raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted benzene (B151609).
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. irjweb.com
Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound
| Parameter | Symbol | Illustrative Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -5.5 to -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | ΔE | ~ 4.0 to 5.0 |
| Electronegativity | χ | ~ 3.25 to 4.25 |
| Chemical Hardness | η | ~ 2.0 to 2.5 |
| Global Electrophilicity Index | ω | ~ 2.1 to 3.6 |
| Note: These values are estimations based on DFT calculations of analogous aromatic amines and N-substituted pyrrolidines. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This is invaluable for predicting sites of nucleophilic and electrophilic attack. The MEP is calculated on the molecule's electron density surface. ias.ac.in
In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the nitrogen atoms of both the aniline and pyrrolidine moieties, corresponding to their lone pairs of electrons. These regions are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen atoms of the aniline's amino group and the hydrogens on the carbon atoms adjacent to the nitrogens will exhibit positive potential (typically colored blue), making them susceptible to interaction with nucleophiles. The aromatic ring itself will show a region of negative potential above and below the plane of the ring, characteristic of π-systems. ias.ac.in
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the ethyl bridge and the non-planar nature of the pyrrolidine ring in this compound give rise to a complex conformational landscape. Understanding the preferred conformations and the energy barriers between them is crucial for a complete picture of the molecule's behavior.
Exploration of Pyrrolidine Ring Pucker and Aniline Moiety Rotational Isomers
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between different puckered conformations, most commonly described as "envelope" and "twist" forms. The energy barrier for the interconversion between these puckered states is typically low, allowing for rapid conformational changes at room temperature. The specific pucker of the pyrrolidine ring can be influenced by the substituents attached to it.
Furthermore, rotation around the C-C and C-N bonds of the ethyl bridge gives rise to a number of rotational isomers (rotamers). The potential energy surface associated with these rotations will have multiple minima corresponding to stable conformers, separated by energy barriers. The most stable conformers will be those that minimize steric hindrance between the bulky aniline and pyrrolidine groups. Theoretical calculations can map out this potential energy surface, identifying the global minimum energy conformation as well as other low-energy, populated states.
Reaction Mechanism Elucidation Through Computational Approaches
Computational methods, particularly Density Functional Theory (DFT), are pivotal in unraveling the intricate details of reaction mechanisms. For reactions involving this compound, these approaches can map out potential energy surfaces, identify key intermediates, and calculate the energetic barriers associated with different reaction pathways.
Transition State Characterization and Activation Energy Calculations
The synthesis of this compound typically involves the N-alkylation of aniline. Computational studies on analogous N-alkylation reactions of aniline with alcohols, such as ethanol (B145695), have provided valuable mechanistic insights that can be extrapolated to the formation of the title compound. For instance, studies on the vapor-phase alkylation of aniline with ethanol over zeolite catalysts have determined apparent activation energies for N-ethylation. researchgate.netresearchgate.net
In a similar vein, a DFT study on the annulation reaction of trichloronitroethylene with aniline explored multiple reaction paths and calculated the activation energies for the rate-determining steps, which were found to be in the range of 29-32 kcal/mol. nih.gov These studies highlight the capability of computational methods to distinguish between different mechanistic possibilities.
For the formation of this compound, a plausible pathway involves the reaction of aniline with a precursor like 1-(2-chloroethyl)pyrrolidine. A computational investigation of this S\textsubscript{N}2 reaction would involve locating the transition state structure and calculating the associated activation energy. The table below illustrates hypothetical activation energies for related aniline alkylation reactions, providing a comparative framework.
Table 1: Representative Activation Energies for Aniline Alkylation Reactions
| Reaction | Catalyst/Conditions | Apparent Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Aniline + Ethanol → N-Ethylaniline | Industrial Niobic Acid | 85.6 | researchgate.net |
| N-Ethylaniline + Ethanol → N,N-Diethylaniline | Industrial Niobic Acid | 70.7 | researchgate.net |
| Aniline + Benzyl Alcohol → N-Benzylaniline | SCWZ Catalyst | 34.09 | researchgate.net |
Kinetic and Thermodynamic Aspects of this compound Reactions
Beyond activation energies, computational chemistry can predict the kinetic and thermodynamic favorability of reactions. By calculating the Gibbs free energy of reactants, transition states, and products, a comprehensive energy profile of a reaction can be constructed.
For instance, DFT calculations have been employed to study the Gibbs free energy diagram of the reaction pathways from 2-cyclohexen-1-one (B156087) and piperidine (B6355638) to form 1,3-di(piperidin-1-yl)benzene, revealing the reversibility of the initial addition steps. acs.org This type of analysis for the synthesis of this compound would clarify whether the reaction is under kinetic or thermodynamic control.
A study on the N-alkylation of aniline with ethanol over a niobic acid catalyst indicated that the high equilibrium constants suggest a nearly irreversible reaction. researchgate.net Computational modeling can provide quantitative values for these equilibrium constants, offering a deeper understanding of the reaction's position at equilibrium.
In Silico Studies of Molecular Interactions and Binding Affinities (e.g., Ligand-Target Docking for Mechanistic Insights)
In silico techniques, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interaction of small molecules with biological macromolecules. These methods can provide mechanistic insights into the potential biological activity of this compound by modeling its binding to various protein targets.
The pyrrolidine and aniline moieties are common scaffolds in ligands for various receptors, including serotonin (B10506) (5-HT) receptors, dopamine (B1211576) receptors, and cyclooxygenase (COX) enzymes. nih.govnih.govsemanticscholar.orgnih.gov Molecular docking studies on analogs can offer valuable clues about the potential targets and binding modes of this compound.
For example, docking and MD simulations of a pyrrolidinone analog, MMK16, with COX and LOX enzymes revealed high binding affinity, suggesting its potential as a dual inhibitor. nih.gov Similarly, computational studies have been used to screen for potential dopamine receptor agonists from large compound databases. semanticscholar.org
A hypothetical docking study of this compound into the active site of a target protein, such as a dopamine receptor, would predict the binding energy and identify key interacting amino acid residues. The results of such a study could be presented in a table format, as shown below with representative data for related ligands.
Table 2: Representative In Silico Docking Data for Related Ligands and Targets
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference |
|---|---|---|---|---|
| Doronine Derivative | Human COX-2 | Not Specified | - | nih.gov |
| Arylpiperazine Derivative | 5-HT2A Receptor | Not Specified | Leu123, Ala230, Val233, Phe234 | mdpi.com |
| Haloperidol | Dopamine D4 Receptor | ~ -10 | - | nih.gov |
Molecular dynamics simulations can further refine the docked poses, providing information on the stability of the ligand-protein complex over time and the dynamics of their interactions. These computational approaches are instrumental in rational drug design, enabling the prediction of binding affinities and the optimization of lead compounds. While specific in silico studies on this compound are not extensively reported in the searched literature, the methodologies are well-established and could be readily applied to elucidate its potential biological targets and mechanisms of action.
Advanced Analytical Methodologies and Derivatization Strategies for N 2 Pyrrolidin 1 Yl Ethyl Aniline
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-[2-(pyrrolidin-1-yl)ethyl]aniline. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
Method Development and Validation:
A typical approach for the purity assessment of this compound involves reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netnih.gov The ratio of these solvents can be adjusted (isocratic or gradient elution) to achieve the desired retention time and resolution of the analyte from any impurities. researchgate.netnih.gov
Method validation is performed according to ICH guidelines to ensure the method is fit for its intended purpose. researchgate.netresearchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range. nih.gov
Accuracy: The closeness of the test results to the true value, often determined through recovery studies. nih.govscielo.br
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov
Reaction Monitoring:
HPLC is also an invaluable tool for real-time or near-real-time monitoring of the synthesis of this compound. By periodically analyzing aliquots of the reaction mixture, chemists can track the consumption of starting materials and the formation of the desired product and any by-products. This information is critical for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and purity. acs.orgacs.org
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) pensoft.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3-7) pensoft.net |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min pensoft.net |
| Detection | UV at a suitable wavelength (e.g., 254 nm) researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) pensoft.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Impurity Analysis and Reaction Monitoring
For the analysis of volatile impurities that may be present in this compound or for monitoring reactions involving volatile species, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. epa.gov GC separates volatile compounds based on their boiling points and interaction with the stationary phase, while MS provides identification based on their mass-to-charge ratio and fragmentation patterns. mdpi.comresearchgate.net
Volatile Impurity Analysis:
Potential volatile impurities in this compound could include residual starting materials, such as aniline (B41778) or derivatives of pyrrolidine (B122466), or by-products from the synthesis. A GC-MS method for this purpose would typically involve:
A capillary column with a suitable stationary phase (e.g., a nonpolar 5% phenyl-methylpolysiloxane). nih.gov
A temperature program that starts at a low temperature to resolve highly volatile components and ramps up to elute less volatile compounds.
Electron ionization (EI) is a common ionization technique that generates reproducible mass spectra, which can be compared to spectral libraries for identification. nih.gov
Reaction Monitoring:
GC-MS can be employed to monitor the progress of reactions by tracking the disappearance of volatile reactants and the appearance of volatile products. acs.orgacs.org This is particularly useful in syntheses where the starting materials or key intermediates are more amenable to GC analysis than the final, less volatile product. In some cases, headspace GC-MS can be used to analyze volatile compounds in the vapor phase above a liquid or solid sample without direct injection of the matrix.
Table 2: Typical GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Condition |
|---|---|
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) nih.gov |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., 50°C to 280°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) tib.eu |
| Scan Range | m/z 40-550 nih.gov |
Strategic Derivatization Procedures for Enhanced Analytical Performance
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. jfda-online.com For this compound, derivatization can be employed to improve its performance in both mass spectrometry and chromatography. jfda-online.com
Methods for Improving Ionization Efficiency in Mass Spectrometry
The ionization efficiency of a molecule in mass spectrometry, particularly with techniques like electrospray ionization (ESI), can be highly dependent on its chemical structure. This compound, with its basic nitrogen atoms, generally ionizes well in positive ion mode ESI. However, in certain complex matrices or when ultra-high sensitivity is required, derivatization can further enhance the signal.
Strategies to improve ionization efficiency often involve introducing a group that is easily ionizable or has a high proton affinity. nih.gov For amines like this compound, this could involve acylation or alkylation to introduce a permanently charged quaternary ammonium (B1175870) group or a tag that is highly efficient at accepting a proton. For instance, derivatization with reagents like Girard's Reagent T can introduce a quaternary ammonium moiety, significantly boosting the signal in positive ion ESI-MS. nih.gov
Derivatization for Enhanced Chromatographic Resolution and Selectivity
Derivatization can be a powerful tool to improve the separation of closely related compounds or isomers. nih.gov While this compound itself is achiral, if it were part of a synthetic pathway involving chiral precursors or catalysts, the formation of enantiomers or diastereomers might be possible. In such cases, derivatization with a chiral derivatizing agent can convert a pair of enantiomers into diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. researchgate.net
Furthermore, derivatization can alter the polarity and volatility of this compound, which can be advantageous for both GC and LC separations. For GC analysis, derivatization (e.g., silylation or acylation of the secondary amine) can increase volatility and reduce interactions with the column, leading to sharper peaks and improved resolution. jfda-online.com For LC, derivatization can be used to introduce a chromophore or fluorophore, enabling more sensitive detection by UV-Vis or fluorescence detectors, respectively. nih.gov This can also shift the retention time of the analyte to a region of the chromatogram with fewer interferences. nih.gov
Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures. LC-MS/MS and GC-MS/MS, also known as tandem mass spectrometry, offer exceptional selectivity and sensitivity for the analysis of this compound, even in challenging matrices. mdpi.comsemanticscholar.org
LC-MS/MS:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly powerful technique for both quantification and identification. semanticscholar.org After separation by HPLC, the analyte enters the mass spectrometer, where a specific precursor ion (e.g., the protonated molecule [M+H]+ of this compound) is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. researchgate.net This process, known as multiple reaction monitoring (MRM), is highly specific and can significantly reduce background noise, leading to very low limits of detection. mdpi.comnih.gov LC-MS/MS is particularly valuable for trace-level analysis of this compound in complex samples. researchgate.net
GC-MS/MS:
Similarly, gas chromatography-tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity compared to single-quadrupole GC-MS. semanticscholar.org This is especially useful for differentiating the target analyte from co-eluting matrix components that may have similar ions in their primary mass spectra. The added dimension of selectivity from MS/MS allows for more confident identification and more accurate quantification of volatile impurities related to this compound. nih.gov
Table 3: Example LC-MS/MS Parameters for this compound
| Parameter | Condition |
|---|---|
| LC System | UHPLC/HPLC nih.gov |
| Column | C18 or HILIC nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode mdpi.com |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) mdpi.com |
| Precursor Ion | m/z 191.15 (for [M+H]+) uni.lu |
| Product Ions | Specific fragments determined by CID |
| Collision Gas | Argon or Nitrogen |
Research Applications of N 2 Pyrrolidin 1 Yl Ethyl Aniline As a Precursor and Ligand
Application in Ligand Design for Coordination Chemistry and Metal Complexation
The unique structural features of N-[2-(pyrrolidin-1-yl)ethyl]aniline make it an excellent candidate for the design of novel ligands for metal complexation. The presence of multiple nitrogen donor atoms allows for various coordination modes, leading to the formation of a wide array of metal complexes with diverse geometries and properties.
Synthesis and Characterization of Novel Metal Complexes Incorporating this compound Ligands
Researchers have successfully synthesized and characterized a range of novel metal complexes using ligands derived from this compound. These ligands are often prepared through Schiff base condensation reactions, for example, by reacting a derivative of this compound with aldehydes or ketones.
For instance, new metal complexes of cobalt(II), nickel(II), copper(II), and zinc(II) have been prepared with Schiff base ligands derived from pyrrolidine-containing precursors. researchgate.netresearchgate.net The synthesis typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. mdpi.com The resulting metal complexes are then characterized using a variety of spectroscopic and analytical techniques, including:
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion.
UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complexes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligands and their complexes in solution. researchgate.net
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds. researchgate.net
Elemental Analysis (CHN): To determine the empirical formula of the complexes. mdpi.com
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can provide insights into their electronic structure and geometry. mdpi.com
Molar Conductance Measurements: To determine the electrolytic nature of the complexes. mdpi.com
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. mdpi.com
These characterization methods have been instrumental in confirming the successful synthesis and determining the structural features of various metal complexes incorporating ligands related to this compound.
Investigation of Coordination Modes and Geometries in Metal Complexes
The this compound framework offers multiple potential coordination sites, primarily the nitrogen atoms of the pyrrolidine (B122466) ring and the aniline (B41778) group. This versatility allows for different coordination modes, leading to metal complexes with varied geometries.
Studies have shown that ligands derived from similar structures can act as bidentate or even tetradentate ligands. For example, some Schiff base ligands have been shown to be tetradentate in their metal complexes. researchgate.net The coordination can occur through the imine nitrogen and another donor atom, such as the oxygen of a hydroxyl group in a salicylaldehyde-derived Schiff base. researchgate.net
The resulting geometries of the metal complexes are diverse and depend on the metal ion, the specific ligand structure, and the reaction conditions. Common geometries observed include:
Octahedral: This geometry has been suggested for copper(II) and manganese(II) complexes with certain pyrrolidine-derived ligands. researchgate.net It has also been observed in cobalt(II), nickel(II), and copper(II) complexes with other related Schiff base ligands. mdpi.com
Tetrahedral: This geometry has been proposed for cobalt(II) and zinc(II) complexes with some pyrrolidine-based ligands. researchgate.net
The investigation of these coordination modes and geometries is crucial for understanding the structure-property relationships of the metal complexes and for designing new complexes with desired functionalities.
Exploration as a Catalytic Moiety in Organic Transformations
Design of Homogeneous and Heterogeneous Catalytic Systems
This compound and its analogues can be utilized in both homogeneous and heterogeneous catalytic systems.
Homogeneous Catalysis: In homogeneous systems, the this compound-based catalyst is dissolved in the reaction medium. For example, pyrrolidine itself has been used as a nucleophile in gold-catalyzed reactions for the synthesis of m-phenylenediamine (B132917) derivatives. acs.orgacs.org This highlights the potential of the pyrrolidine moiety in catalytic transformations.
Heterogeneous Catalysis: For heterogeneous catalysis, the active pyrrolidine-containing moiety is often immobilized on a solid support. This approach offers advantages in terms of catalyst separation and reusability. For instance, pyrrolidine has been functionalized onto a poly(ethylene glycol) methacrylate (B99206) (PEGMA) resin to create a heterogeneous catalyst for aldol (B89426) condensation reactions. mdpi.com Similarly, supported platinum catalysts have been developed for the reductive amination of levulinic acid to produce pyrrolidones, demonstrating the utility of pyrrolidine derivatives in heterogeneous systems. researchgate.net The development of such catalysts is a key area of research, with studies focusing on the choice of support material and the method of immobilization to optimize catalytic activity and stability. mdpi.comcore.ac.uk
Mechanistic Studies of Catalytic Activity and Selectivity
Understanding the reaction mechanism is fundamental to improving the performance of catalysts derived from this compound. Mechanistic studies often involve a combination of experimental techniques and computational modeling.
In the context of gold-catalyzed synthesis of m-phenylenediamine derivatives, mechanistic investigations have revealed that the reaction proceeds through the formation of enamine intermediates. acs.org The selectivity of the reaction to form different products, such as N,N-disubstituted anilines or enaminones, can be controlled by tuning the reaction conditions. acs.org The presence of a Lewis basic site, such as the pyrrolidine nitrogen, can act as a directing group on the catalyst surface, influencing the reaction pathway. acs.orgacs.org
For heterogeneous catalysts, studies focus on how the support material and the interaction between the active site and the support influence catalytic activity. For example, in the reductive amination of levulinic acid, the high activity of a Pt-MoOx/TiO2 catalyst is attributed to the acid-base interaction between the catalyst's acid sites and the carboxylic acid group of the substrate. researchgate.net The reusability of these heterogeneous catalysts is also a critical aspect of mechanistic and performance studies. researchgate.netcore.ac.uk
Potential in Advanced Material Science and Surface Chemistry
The chemical properties of this compound and its derivatives also suggest their potential for applications in materials science and surface chemistry. The ability to form polymers and to be grafted onto surfaces opens up possibilities for creating new materials with tailored properties.
Derivatives of aniline, such as N-ethyl aniline, have been used to synthesize conductive polymers like poly(N-ethyl aniline) (PNEAn). researchgate.netbibliotekanauki.pl These polymers can be prepared as composites with inorganic materials like talc, leading to materials with enhanced thermal stability and electrical conductivity. researchgate.netbibliotekanauki.pl The synthesis conditions, such as the type of oxidant and monomer concentration, play a crucial role in determining the properties of the final composite material. researchgate.net
The functional groups present in this compound allow for its attachment to various surfaces, modifying their chemical and physical properties. This is particularly relevant in the development of functionalized resins and other supported materials for applications in catalysis and beyond. mdpi.com The ability to form stable linkages with support materials is essential for creating robust and reusable functional materials.
Role as a Monomer or Precursor in Polymerization Reactions
The presence of a reactive aniline moiety suggests that this compound can serve as a monomer in polymerization reactions, particularly in the synthesis of polyaniline (PANI) derivatives. Polyaniline is a well-known conducting polymer with diverse applications, and the incorporation of substituent groups can significantly modify its properties.
The polymerization of aniline and its derivatives typically proceeds via oxidative coupling, which can be achieved through chemical or electrochemical methods. nih.govtsijournals.comrsc.orgrsc.org In the case of this compound, the polymerization would likely involve the formation of radical cations at the aniline nitrogen, followed by head-to-tail coupling to form a polymer chain. The pyrrolidine-ethyl substituent would remain as a pendant group on the polymer backbone.
The introduction of the N-[2-(pyrrolidin-1-yl)ethyl] group is expected to influence the properties of the resulting polymer in several ways:
Solubility: The bulky and flexible pyrrolidine-ethyl group can disrupt the planarity of the polyaniline backbone, leading to increased solubility in common organic solvents. rsc.org This is a significant advantage, as the processability of unsubstituted PANI is often limited by its poor solubility.
Electrochemical Properties: The electron-donating nature of the pyrrolidine nitrogen can affect the electronic properties of the polymer, potentially influencing its conductivity and redox behavior.
Morphology: The substituent can alter the packing and morphology of the polymer chains, leading to materials with different structural characteristics, such as globular or fibrillar structures. nih.gov
While direct studies on the homopolymerization of this compound are not extensively reported, research on the polymerization of other N-substituted aniline derivatives provides a strong basis for its potential in this area. For instance, the polymerization of N-ethylaniline has been shown to produce soluble and electroactive polymers. aspur.rs It is also conceivable that this compound could be used as a comonomer in copolymerization reactions with aniline or other monomers to tailor the properties of the resulting copolymers for specific applications, such as sensors or antistatic coatings.
Table 1: Potential Effects of the N-[2-(pyrrolidin-1-yl)ethyl] Substituent on Polyaniline Properties
| Property | Expected Influence of the Substituent | Rationale |
| Solubility | Increased | Disruption of interchain packing and increased steric hindrance. rsc.org |
| Conductivity | Potentially altered | The electron-donating nature of the pyrrolidine may affect the electronic structure of the polymer backbone. |
| Morphology | Modified | The bulky substituent can lead to changes in the supramolecular structure, from fibrillar to globular. nih.gov |
| Processability | Improved | Enhanced solubility facilitates the formation of films and coatings. |
Investigation of Corrosion Inhibition Mechanisms at Metal-Solution Interfaces (Focus on Molecular Adsorption and Surface Interactions)
Organic compounds containing heteroatoms such as nitrogen and oxygen are often effective corrosion inhibitors for metals in acidic environments. researchgate.netnih.govekb.egderpharmachemica.comresearchgate.net The inhibitory action of these molecules is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This compound possesses several structural features that suggest its potential as a corrosion inhibitor.
The mechanism of corrosion inhibition by this compound is likely to involve the following key aspects of molecular adsorption and surface interactions:
Adsorption Centers: The molecule has multiple potential adsorption centers. The lone pair of electrons on the two nitrogen atoms (one in the aniline moiety and one in the pyrrolidine ring) and the π-electrons of the benzene (B151609) ring can interact with the vacant d-orbitals of the metal surface (e.g., iron or steel). researchgate.netnih.gov
Mode of Adsorption: The adsorption can occur through two main mechanisms:
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated form of the inhibitor in the acidic solution. In an acidic medium, the nitrogen atoms of this compound can become protonated, leading to the formation of cations that are electrostatically attracted to the negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻).
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic ring can also contribute to this interaction. researchgate.net
Protective Film Formation: The adsorbed this compound molecules form a protective film on the metal surface. The effectiveness of this film depends on its coverage, thickness, and stability. The bulky pyrrolidine-ethyl group can contribute to a more compact and effective barrier.
The efficiency of a corrosion inhibitor is often evaluated by its ability to reduce the corrosion rate at different concentrations. The relationship between the inhibitor concentration and the surface coverage can be described by adsorption isotherms, such as the Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface.
Table 2: Potential Adsorption Characteristics of this compound on a Metal Surface
| Feature | Description |
| Adsorption Centers | Aniline nitrogen, pyrrolidine nitrogen, π-electrons of the benzene ring. researchgate.netnih.gov |
| Adsorption Type | Likely a mixed-type involving both physisorption and chemisorption. |
| Protective Mechanism | Formation of a protective film that blocks active corrosion sites. |
| Expected Adsorption Isotherm | Langmuir or other isotherms depending on the specific interactions. |
Utility as a Biochemical Tool in Proteomics Research (Focus on Chemical Probe Design and Interaction Studies)
The field of proteomics aims to study the entire set of proteins produced by an organism. Chemical probes are small molecules designed to interact with specific proteins or protein families, enabling their study within complex biological systems. The structure of this compound provides a versatile scaffold for the design of such probes. One vendor, Santa Cruz Biotechnology, lists 4-[2-(pyrrolidin-1-yl)ethyl]aniline, an isomer of the subject compound, as a biochemical for proteomics research, suggesting the utility of this chemical class in the field. ekb.eg
The design of a chemical probe based on this compound would typically involve the incorporation of three key components:
A Reactive Group: This is a functional group that can form a covalent bond with a target protein. The aniline moiety itself can be modified to introduce a reactive "warhead."
A Recognition Moiety: This part of the probe provides specificity by binding to a particular protein or class of proteins. The pyrrolidine and phenyl rings of this compound can serve as a starting point for designing this moiety, which can be further functionalized to enhance binding affinity and selectivity.
A Reporter Tag: This is a group that allows for the detection and isolation of the probe-protein complex. Common reporter tags include biotin (B1667282) (for affinity purification) or a fluorophore (for imaging).
This compound can be chemically modified to incorporate these features. For example, a biotin tag could be attached to the molecule via a linker, creating a biotinylated probe. This probe could then be used in affinity-based proteomics experiments to pull down its interacting proteins from a cell lysate. These proteins can then be identified by mass spectrometry.
The pyrrolidine ring is a common structural motif in many biologically active compounds and can participate in various non-covalent interactions with proteins, such as hydrogen bonding and van der Waals interactions. The aniline part can also be involved in π-stacking interactions. By modifying the substituents on the aniline ring or the pyrrolidine ring, it is possible to tune the binding affinity and selectivity of the probe for specific protein targets. For instance, derivatives of pyrrolidine have been investigated for their anti-inflammatory effects and as inhibitors of certain enzymes. beilstein-journals.org
Table 3: Potential Design Strategy for a Chemical Probe Based on this compound
| Component | Potential Implementation | Purpose |
| Recognition Moiety | The this compound scaffold | To bind to the target protein(s) through non-covalent interactions. |
| Reactive Group | Modification of the aniline ring to include a reactive group (e.g., an electrophile) | To form a covalent bond with the target protein for stable labeling. |
| Reporter Tag | Attachment of biotin or a fluorophore via a linker | To enable the detection and isolation of the probe-protein complex. |
Future Research Trajectories and Interdisciplinary Perspectives for N 2 Pyrrolidin 1 Yl Ethyl Aniline
Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Novel Syntheses
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of N-[2-(pyrrolidin-1-yl)ethyl]aniline. These computational tools can significantly accelerate the discovery and optimization of chemical processes.
Predicting Reactivity and Toxicity:
Machine learning models are increasingly used to predict molecular properties and toxicity, which can be particularly valuable in the early stages of drug discovery and chemical development. nih.gov By analyzing large datasets of chemical structures and their corresponding activities, ML algorithms can identify patterns and build predictive models for properties like reactivity and potential toxicity. nih.govnih.gov For instance, AI/ML models have been developed to predict drug-induced liver injury (DILI) and drug-induced kidney injury (DIKI) by integrating physicochemical properties with off-target interactions. researchgate.netmdpi.com Such models could be adapted to assess the potential risks associated with this compound and its derivatives, guiding the design of safer compounds. Key to the success of these models is the selection of appropriate datasets, structural representations, and validation methods. nih.gov
Designing Novel Syntheses:
AI and ML can also be employed to design novel and more efficient synthetic routes. By learning from vast repositories of chemical reactions, these models can propose new synthetic pathways that may be more efficient, cost-effective, or environmentally friendly. mdpi.com For example, deep reinforcement learning has been used to generate compounds with desired biological effects. mdpi.com This approach could be applied to discover new derivatives of this compound with enhanced properties. The development of user-friendly interfaces for these complex models will be crucial to facilitate their adoption by a broader range of researchers. nih.gov
Development of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing reaction conditions and ensuring product quality. The development of in situ spectroscopic techniques offers a powerful means to monitor reactions involving this compound in real-time.
Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels. This allows for the continuous collection of data as the reaction progresses, providing detailed insights into the formation of intermediates, byproducts, and the final product. This real-time monitoring can help in identifying transient species and understanding complex reaction pathways, which is often not possible with traditional offline analysis.
Exploration of this compound in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, presents exciting opportunities for this compound. thno.org The unique structural features of this compound, including the pyrrolidine (B122466) ring and the aniline (B41778) moiety, make it a candidate for participating in host-guest chemistry.
Host-Guest Complexes:
This compound could act as a "guest" molecule, forming inclusion complexes with various "host" macrocycles such as cyclodextrins, calixarenes, and cucurbiturils. thno.orgmdpi.comnih.gov These interactions are driven by forces like hydrogen bonding, van der Waals forces, and π-π stacking. thno.orgmdpi.com The formation of such complexes can alter the physicochemical properties of the guest molecule, potentially enhancing its solubility, stability, or bioavailability. nih.gov
Stimuli-Responsive Systems:
A key feature of supramolecular systems is their dynamic and often reversible nature. thno.org This allows for the design of "smart" materials that can respond to external stimuli such as changes in pH, temperature, or the presence of specific ions. thno.orgnih.gov By incorporating this compound into such systems, it may be possible to develop controlled-release formulations or sensors. The field of supramolecular prodrugs, where a host-guest complex modifies a drug's properties for better delivery, is a particularly promising area of exploration. rsc.org
Advanced Methodologies for Studying Chemical Stability and Degradation Pathways
A thorough understanding of a chemical compound's stability and degradation pathways is crucial for its practical application, ensuring its efficacy and safety over time.
Forced Degradation Studies:
Advanced analytical techniques are employed in forced degradation or stress testing studies to elucidate how a compound behaves under various conditions such as heat, light, humidity, and in the presence of acids, bases, and oxidizing agents. researchgate.net These studies are essential for identifying potential degradation products and understanding the mechanisms of decomposition. researchgate.net
Analytical Techniques:
Q & A
Q. What is the standard laboratory synthesis protocol for N-[2-(pyrrolidin-1-yl)ethyl]aniline?
The compound is typically synthesized via nucleophilic substitution. A representative method involves reacting aniline derivatives with 1-(2-chloroethyl)pyrrolidine hydrochloride in the presence of potassium carbonate under reflux conditions (e.g., acetone/water, 5 h). Purification is achieved using preparative HPLC with a water/acetonitrile mobile phase containing 0.05% formic acid, yielding ~77% purity . For analogous derivatives like 4-[2-(pyrrolidin-1-yl)ethyl]aniline, similar protocols are adapted, with CAS registry numbers confirming structural validity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Liquid Chromatography-Mass Spectrometry (LCMS) : To confirm molecular weight (e.g., [M+H]+ = 510.3 for related compounds) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly resonances for the pyrrolidine ring (~δ 2.5–3.5 ppm) and aniline protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates exact mass (e.g., <1 ppm error) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized for scale-up?
Yield optimization involves:
- Reagent stoichiometry : Adjusting equivalents of 1-(2-chloroethyl)pyrrolidine hydrochloride (2–3 eq.) relative to the aniline precursor .
- Reaction time and temperature : Extending reflux duration (up to 18 h) or using microwave-assisted synthesis to accelerate kinetics .
- Purification strategies : Switching from HPLC to flash chromatography for cost-effective scale-up while maintaining purity (>95%) .
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
The electron-donating pyrrolidine-ethyl group activates the aniline ring toward NAS. Computational studies suggest the ethyl linker enhances resonance stabilization, directing substitution to the para position. Experimental validation includes synthesizing nitroso derivatives (e.g., 3-chloro-N-(4-ethoxyphenyl)-2-nitroso-5-(pyrrolidin-1-yl)aniline) and analyzing regioselectivity via NMR .
Q. How does this compound interact with biological targets, such as estrogen receptors?
Structural analogs, like (E)-4-(2-phenyl-1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)but-1-en-1-yl)-N-(2-(pyrrolidin-1-yl)ethyl)aniline, exhibit pan-filovirus inhibition by binding to estrogen receptor domains. Molecular docking reveals hydrophobic interactions between the pyrrolidine moiety and receptor pockets, validated via competitive binding assays .
Q. What crystallographic data exist for related compounds, and how can they inform structural analysis of this compound?
Single-crystal X-ray diffraction of analogs (e.g., N-[1-(1H-pyrrol-2-yl)ethylidene]aniline) reveals planar aromatic systems and dihedral angles (<10°) between substituents. These data guide predictions of conformational flexibility and packing behavior for the target compound .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectral data for this compound derivatives?
Cross-validate using orthogonal techniques:
Q. Why do melting points (mp) vary across studies for structurally similar compounds?
Polymorphism and salt formation (e.g., dihydrochloride derivatives) significantly alter mp. For example, 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride has distinct thermal behavior compared to the free base, necessitating explicit reporting of salt forms .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction moisture sensitivity (e.g., potassium carbonate must be anhydrous) .
- Analytical Rigor : Use internal standards (e.g., phenol-d6) in GC-MS to improve quantification accuracy .
- Structural Modifications : Explore replacing pyrrolidine with morpholine or piperidine to study steric/electronic effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
